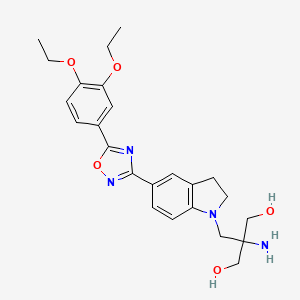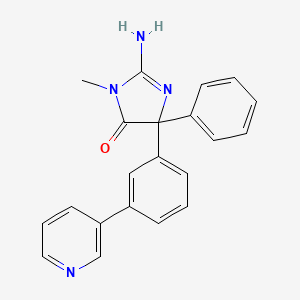
2-Amino-2-((5-(5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl)indolin-1-yl)methyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
US9181182, 40 is a compound that has been identified as a modulator of sphingosine 1-phosphate receptors (S1P receptors). These receptors are involved in various physiological processes, including cell proliferation, apoptosis, and immune responses . The compound has shown potential in therapeutic applications, particularly in the treatment of diseases such as multiple sclerosis and cancer .
Preparation Methods
The synthetic routes and reaction conditions for US9181182, 40 involve several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product . Industrial production methods may involve scaling up these reactions using larger reactors and optimizing the conditions to ensure high yield and purity .
Chemical Reactions Analysis
US9181182, 40 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
US9181182, 40 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of S1P receptor modulation. In biology, it helps in understanding cell signaling pathways and their role in various physiological processes . In medicine, the compound is being investigated for its potential therapeutic effects in treating diseases such as multiple sclerosis, cancer, and other immune-related disorders . In the industry, it may be used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of US9181182, 40 involves its interaction with sphingosine 1-phosphate receptors. By binding to these receptors, the compound modulates their activity, leading to changes in cell signaling pathways. This modulation can result in various effects, such as promoting cell proliferation or inducing apoptosis, depending on the specific receptor subtype and cellular context . The molecular targets and pathways involved include the S1P receptor family and downstream signaling molecules like G-proteins and kinases .
Comparison with Similar Compounds
US9181182, 40 is unique in its specific modulation of S1P receptors compared to other similar compounds. Some similar compounds include other S1P receptor modulators like FTY720 (fingolimod) and SEW2871 . While these compounds also target S1P receptors, US9181182, 40 may have distinct binding affinities, selectivity profiles, and therapeutic potentials . This uniqueness makes it a valuable compound for further research and development in therapeutic applications .
Properties
Molecular Formula |
C24H30N4O5 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-amino-2-[[5-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydroindol-1-yl]methyl]propane-1,3-diol |
InChI |
InChI=1S/C24H30N4O5/c1-3-31-20-8-6-18(12-21(20)32-4-2)23-26-22(27-33-23)17-5-7-19-16(11-17)9-10-28(19)13-24(25,14-29)15-30/h5-8,11-12,29-30H,3-4,9-10,13-15,25H2,1-2H3 |
InChI Key |
ARJYSAJMGKMECN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N(CC4)CC(CO)(CO)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-ethylbutyl)-N-[3-(4-fluorophenoxy)phenyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B10836859.png)
![1-[4-[3-[[4-(2-ethylbutyl)-4-hydroxypiperidine-1-carbonyl]amino]-5-(4-fluorophenoxy)phenoxy]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B10836861.png)
![2-[(3-Cyano-1-methylindazol-5-yl)amino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B10836865.png)

![[(1R)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol](/img/structure/B10836871.png)
![[(1S)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol](/img/structure/B10836873.png)
![N-[(2S)-1-[(4R)-4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]propan-2-yl]quinoline-3-carboxamide](/img/structure/B10836881.png)
![4-[(4-Acetylphenyl)methyl]-5-(3,4-difluoroanilino)-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B10836894.png)
![2-[(2-ethoxy-2-oxoethyl)-[2-(6-oxo-5H-purin-9-yl)ethyl]amino]ethylphosphonic acid](/img/structure/B10836909.png)
![4-amino-N-[1-(4-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10836912.png)
![[[4-[3-[[1-[[1-Amino-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]-1-oxopropan-2-yl]amino]-5-[(3-iodobenzoyl)amino]-1-oxopentan-2-yl]amino]-2-[(3-bromo-4-methylbenzoyl)amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B10836915.png)
![1-[[3-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-4H-chromeno[4,3-c][1,2]oxazol-7-yl]methyl]azetidine-3-carboxylic acid](/img/structure/B10836921.png)
![1-(2-(1-isopropyl-7-(methylsulfonyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrazin-2(1H)-yl)-4-(trifluoromethyl)pyrimidin-5-yl)ethanone](/img/structure/B10836932.png)
![1-Isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B10836937.png)
